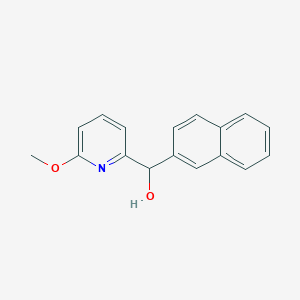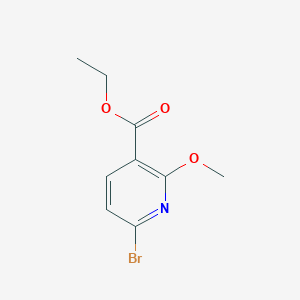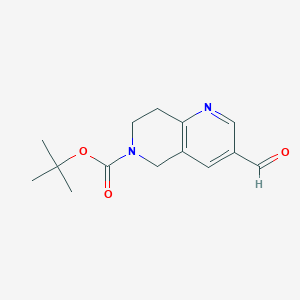
(6-Methoxypyridin-2-yl)(naphthalen-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Methoxypyridin-2-yl)(naphthalen-2-yl)methanol ist eine organische Verbindung mit der Summenformel C17H15NO2. Es zeichnet sich durch das Vorhandensein einer Methanolgruppe aus, die an einen Naphthalinring und einen Methoxypyridinring gebunden ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (6-Methoxypyridin-2-yl)(naphthalen-2-yl)methanol beinhaltet typischerweise die Reaktion von 6-Methoxy-2-pyridincarbaldehyd mit einem Naphthalinderivat unter bestimmten Bedingungen. Eine gängige Methode beinhaltet das Auflösen von 7-Methoxy-1-Tetralon und 6-Methoxy-2-pyridincarbaldehyd in Methanol, gefolgt von der Zugabe einer wässrigen Natriumhydroxidlösung .
Industrielle Produktionsverfahren
Obwohl spezifische industrielle Produktionsverfahren für this compound nicht weit verbreitet sind, beinhaltet der allgemeine Ansatz die großtechnische Synthese unter ähnlichen Reaktionsbedingungen wie in Laborsituationen. Die Skalierbarkeit der Reaktion und die Verfügbarkeit der Ausgangsstoffe sind entscheidende Faktoren bei der industriellen Produktion.
Analyse Chemischer Reaktionen
Reaktionstypen
(6-Methoxypyridin-2-yl)(naphthalen-2-yl)methanol kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Ketone oder Aldehyde zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in Alkohole oder andere reduzierte Formen umwandeln.
Substitution: Die Methoxy- und Hydroxylgruppen können an Substitutionsreaktionen teilnehmen, was zur Bildung verschiedener Derivate führt.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) werden häufig verwendet.
Substitution: Substitutionsreaktionen können Reagenzien wie Halogene (z. B. Chlor, Brom) oder Nukleophile (z. B. Amine, Thiole) beinhalten.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation Ketone oder Aldehyde ergeben, während die Reduktion Alkohole produzieren kann.
Wissenschaftliche Forschungsanwendungen
(6-Methoxypyridin-2-yl)(naphthalen-2-yl)methanol hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.
Biologie: Die strukturellen Eigenschaften der Verbindung machen sie nützlich für die Untersuchung biologischer Interaktionen und Pfade.
Industrie: Wird bei der Produktion von Spezialchemikalien und Materialien mit spezifischen Eigenschaften verwendet.
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Methoxy- und Hydroxylgruppen der Verbindung können Wasserstoffbrückenbindungen und andere Wechselwirkungen mit diesen Zielstrukturen eingehen und so ihre Aktivität und Funktion beeinflussen. Die spezifischen beteiligten Pfade hängen vom biologischen Kontext und der Art der Zielmoleküle ab.
Wirkmechanismus
The mechanism of action of (6-Methoxypyridin-2-yl)(naphthalen-2-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The compound’s methoxy and hydroxyl groups can form hydrogen bonds and other interactions with these targets, influencing their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
(6-Methoxypyridin-2-yl)methanamin: Ähnlich in der Struktur, aber enthält eine Aminogruppe anstelle einer Methanolgruppe.
(6-Methoxypyridin-2-yl)methanol: Fehlt der Naphthalinring, wodurch er weniger komplex ist.
Einzigartigkeit
(6-Methoxypyridin-2-yl)(naphthalen-2-yl)methanol ist aufgrund der Kombination der Naphthalin- und Methoxypyridinringe einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen. Diese strukturelle Einzigartigkeit macht es für spezifische Anwendungen in Forschung und Industrie wertvoll.
Eigenschaften
Molekularformel |
C17H15NO2 |
|---|---|
Molekulargewicht |
265.31 g/mol |
IUPAC-Name |
(6-methoxypyridin-2-yl)-naphthalen-2-ylmethanol |
InChI |
InChI=1S/C17H15NO2/c1-20-16-8-4-7-15(18-16)17(19)14-10-9-12-5-2-3-6-13(12)11-14/h2-11,17,19H,1H3 |
InChI-Schlüssel |
HKPIIWYGRUNANV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=N1)C(C2=CC3=CC=CC=C3C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[6-(Methylamino)-7H-purin-7-yl]acetyl}glycine](/img/structure/B11855690.png)



![2-Benzyl-2,9-diazaspiro[5.5]undecan-1-one](/img/structure/B11855720.png)







![2-(Thiophen-2-YL)pyrazolo[1,5-C]quinazolin-5(6H)-one](/img/structure/B11855775.png)
![4-[(E)-2-(2-chlorophenyl)ethenyl]quinoline](/img/structure/B11855791.png)
